molecular formula C9H8O2 B188539 5-Hydroxy-1-indanone CAS No. 3470-49-3

5-Hydroxy-1-indanone

Cat. No. B188539
CAS RN: 3470-49-3
M. Wt: 148.16 g/mol
InChI Key: ZRKQOVXGDIZYDS-UHFFFAOYSA-N
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Description

5-Hydroxy-1-indanone is a derivative of 1-indanone . It has the molecular formula C9H8O2 and an average mass of 148.159 Da . It is used in the preparation of (5-hydroxy-indan- (1 E)-ylidene)-acetic acid and 5- [2- (phenyl)ethoxy]-1-indanone .


Synthesis Analysis

The synthesis of 5-Hydroxy-1-indanone can start from 5-methoxy-1-indanone. The mixture of 5-methoxy-1-indanone and AlCl3 in benzene is heated at reflux for 5 hours and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-indanone consists of a fused six-membered benzene ring and a five-membered ring with a ketone and a hydroxyl group .


Chemical Reactions Analysis

5-Hydroxy-1-indanone can undergo various chemical reactions. For instance, it can be used in the preparation of (5-hydroxy-indan- (1 E)-ylidene)-acetic acid and 5- [2- (phenyl)ethoxy]-1-indanone .


Physical And Chemical Properties Analysis

5-Hydroxy-1-indanone has a density of 1.3±0.1 g/cm3, a boiling point of 343.8±31.0 °C at 760 mmHg, and a flash point of 146.4±17.4 °C . It also has a polar surface area of 37 Å2 and a molar volume of 113.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Indeno[1,2-c]pyridazin-5-one Analogs

5-Hydroxy-1-indanone serves as a starting material in the multi-step synthesis of indeno[1,2-c]pyridazin-5-one analogs . These compounds have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules .

Monoamine Oxidase Inhibitors

This compound is used to synthesize C5- and C6-alkoxy and benzyloxy-substituted 1-indanones , which are potential inhibitors of two separate isoforms of monoamine oxidases: MAO-A and MAO-B . These enzymes are targets for antidepressant and neuroprotective drugs .

Antiviral and Antibacterial Agents

Research indicates that derivatives of 1-indanone, which can be synthesized from 5-Hydroxy-1-indanone, show promise as antiviral and antibacterial agents . This opens new possibilities for the development of treatments against various infections .

Fused- and Spiro Heterocyclic Frameworks

The 2-hydroxy-1-indanone scaffold, related to 5-Hydroxy-1-indanone, has been exploited to access diverse spiro heterocyclic frameworks . These frameworks have significant potential in drug discovery due to their complex and unique structures .

Safety and Hazards

5-Hydroxy-1-indanone is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

5-Hydroxy-1-indanone may be used as a starting material in the multi-step synthesis of 5 H -indeno [1,2- c ]pyridazin-5-one analogs . It has been widely used in medicine, agriculture, and in natural products synthesis .

Mechanism of Action

Target of Action

5-Hydroxy-1-indanone is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often enzymes or receptors that play crucial roles in various biochemical pathways. For instance, some 1-indanone derivatives have been found to inhibit two separate isoforms of monoamine oxidases: MAO-A and MAO-B .

Mode of Action

It’s known that 1-indanone derivatives often interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity . This interaction can lead to changes in the biochemical pathways that the target is involved in.

Biochemical Pathways

Given that some 1-indanone derivatives are inhibitors of monoamine oxidases, it’s possible that 5-hydroxy-1-indanone may affect the metabolic pathways involving these enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, so their inhibition can have significant effects on neurotransmission.

Pharmacokinetics

For instance, 5-Hydroxy-1-indanone has a molecular weight of 148.16 , which is within the range that is generally favorable for oral bioavailability.

Result of Action

Given the known activities of other 1-indanone derivatives, it’s possible that 5-hydroxy-1-indanone could have effects such as anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-1-indanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound and its interaction with its targets. Moreover, the presence of other substances, such as proteins or lipids, could also influence the compound’s action by affecting its distribution and metabolism .

properties

IUPAC Name

5-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQOVXGDIZYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283404
Record name 5-Hydroxy-1-indanone
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-indanone

CAS RN

3470-49-3
Record name 3470-49-3
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Record name 5-Hydroxy-1-indanone
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Record name 5-Hydroxy-1-indanone
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Synthesis routes and methods I

Procedure details

5-Methoxy-indan-1-one (8 g, 49.3 mmol), and 4-tert-butyl-2-methyl-benzenethiol sodium salt (11.92 g, 59.2 mmol) were heated at 142° C. for 1 hr under argon. After cooling to RT, water (80 ml) was added followed by 1N HCl (80 ml) and EtOAc (120 ml). The mixture was shaken and the aqueous phase extracted with EtOAc (100 ml), the combined organic extracts were washed with satd.NaCl solution (100 ml) and dried with Na2SO4, filtered and evaporated. The residue was chomatographed over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (2:3), producing 5-hydroxy-indan-1-one (3.55g, 22.6 mmol, 45.9 %) as orange crystals Mp. 185-187° C., MS m/e=148.2 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
4-tert-butyl-2-methyl-benzenethiol sodium salt
Quantity
11.92 g
Type
reactant
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Quantity
80 mL
Type
reactant
Reaction Step Two
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Quantity
80 mL
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reactant
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Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
45.9%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The indanone building blocks (18) were prepared as described in Scheme 11. The commercially available vanillin (33a) was reacted with Wittig reagent (34) in toluene at reflux temperature to give the corresponding unsaturated ester (35a) as cis and trans mixture. The ester (35a) was subjected to hydrogenation using palladium-carbon catalyst in methanol to give the saturated ester (36a). The ester (36a) was hydrolyzed using aqueous potassium hydroxide in THF to give carboxylic acid which after cyclization in the presence of concentrated sulfuric acid gave the target 6-hydroxyindan-1-one (18a) in overall good yield. Similarly, 5-hydroxyindan-1-one (18b) was prepared from the commercially available starting building block isovanilin (33b) in overall good yields.
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Synthesis routes and methods IV

Procedure details

To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml) was added AlCl3 (4 g, 31 mmol). The mixture was heated at reflux for 5 hours and extracted with ethyl acetate. The organic phase was evaporated and purified by flash chromatography, eluting with CH2Cl2 /CH3CN (90/10) to give 5-hydroxy-1-indanone as a yellow solid (1.65 g; 90%).
Quantity
2 g
Type
reactant
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Quantity
4 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A suspension of 5-methoxy-1-indanone (10.3 g, 63.5 mmol) in toluene (150 mL) was ice-cooled, and aluminum chloride (16.9 g, 127 mmol) was added by small portions, and the mixture was heated under reflux under nitrogen atmosphere for 4 hr. The reaction mixture was allowed to cool to room temperature and poured into iced water. The organic product was extracted with a mixed solvent of ethyl acetate and tetrahydrofuran. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-hydroxy-1-indanone as yellow crystals.
Quantity
10.3 g
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reactant
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150 mL
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16.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-indanone
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5-Hydroxy-1-indanone
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5-Hydroxy-1-indanone
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Reactant of Route 6
5-Hydroxy-1-indanone

Q & A

Q1: What is the significance of microbial transformation in this research?

A1: The research highlights the capability of specific microorganisms to selectively cleave and modify a complex chemical structure. Specifically, they demonstrate the reductive opening of 5-methoxy-2-(5-nitrofurfurylidene)-1-indanone (1) to yield 2-(4-cyano-2-oxobutyl)-5-methoxy-1-indanone (2) by several microorganisms. Interestingly, some microorganisms further cleave the phenolic methoxy group, leading to the formation of 2-(4-cyano-2-oxobutyl)-5-hydroxy-1-indanone (3). [] This showcases the potential of microbial biocatalysts to achieve chemical transformations that might be challenging or less environmentally friendly using traditional synthetic methods.

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